molecular formula C19H19N3O5S B1239906 N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide

N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide

Cat. No. B1239906
M. Wt: 401.4 g/mol
InChI Key: NDDQODHEJCVPNW-IZZDOVSWSA-N
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Description

N-[(4-ethoxy-2-nitroanilino)-sulfanylidenemethyl]-3-(4-methoxyphenyl)-2-propenamide is a member of thioureas.

Scientific Research Applications

Synthesis and Derivative Research

Research has focused on the synthesis of various pyrimidine and fused pyrimidine derivatives, including those related to the chemical structure of N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide. For example, Mahmoud et al. (2011) explored the synthesis of pyrimidine derivatives with potential antiviral activity, highlighting the diverse applications of such chemical structures (Mahmoud et al., 2011).

Characterization and Computation of Reactivity

Tanış et al. (2019) conducted a comprehensive study on the characterization and computational analysis of N-(4-nitrophenyl)acrylamide, which shares similarities with the chemical structure . This study provides insights into the natural toxicity and reactivity of these molecules, useful for biomedical research (Tanış et al., 2019).

Corrosion Inhibition Applications

In 2022, Abu-Rayyan et al. examined synthetic acrylamide derivatives, similar in structure to the compound , for their effectiveness as corrosion inhibitors. This study provides an application perspective in industrial chemistry (Abu-Rayyan et al., 2022).

Cytotoxicity and Anticancer Research

Hassan et al. (2014) investigated the cytotoxic activity of certain pyrazole and pyrimidine derivatives, which are structurally related to the compound . This highlights potential applications in anticancer research (Hassan et al., 2014).

Spectroscopic Characterization

Saeed et al. (2010) provided detailed spectroscopic characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, which can be insightful for understanding similar compounds like the one (Saeed et al., 2010).

Self-Assembled Aggregates Recognition

Research by Sawada et al. (2000) on fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer, which can recognize hydrophilic amino and N,N-dimethylamino compounds, demonstrates potential applications in molecular recognition (Sawada et al., 2000).

properties

Product Name

N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

(E)-N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C19H19N3O5S/c1-3-27-15-9-10-16(17(12-15)22(24)25)20-19(28)21-18(23)11-6-13-4-7-14(26-2)8-5-13/h4-12H,3H2,1-2H3,(H2,20,21,23,28)/b11-6+

InChI Key

NDDQODHEJCVPNW-IZZDOVSWSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)OC)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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